

Assessing the recurrence rate after Picibanil treatment in long-term follow-up studies

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Picibanil (OK-432) Long-Term Recurrence Rates: A Comparative Guide

Picibanil (OK-432), a lyophilized preparation of a low-virulence strain of *Streptococcus pyogenes*, serves as a sclerosing agent and immunomodulator for treating various benign cystic lesions, most notably lymphatic malformations (LMs) and ranulas.[1] Its therapeutic effect stems from inducing a localized inflammatory reaction, activating immune cells like macrophages and natural killer cells, and promoting the release of cytokines.[1][2] This orchestrated immune response increases the permeability of endothelial cells, enhances lymphatic drainage, and ultimately leads to the shrinkage and resolution of the cystic structures.[1][2] This guide provides a comparative analysis of the long-term recurrence rates of **Picibanil** treatment against alternative therapies, supported by experimental data and protocols for a scientific audience.

Section 1: Lymphatic Malformations (LMs)

Lymphatic malformations are congenital anomalies of the lymphatic system, presenting as cysts of varying sizes.[3] They occur most frequently in the head and neck region.[4][5] Treatment aims to alleviate symptoms, correct cosmetic deformities, and prevent complications like infection or airway obstruction.

Comparative Recurrence Rates for Lymphatic Malformations

Long-term follow-up studies are crucial for assessing the true efficacy of any treatment for LMs. The data below summarizes recurrence rates for **Picibanil** and common alternative treatments.

Treatment Modality	Lesion Type	Recurrence Rate (%)	Mean Follow-up (Range)	Key Studies
Picibanil (OK-432)	Macrocytic	9% - 12.5%	2.9 years (Median)[6]	Smith et al. (2009)[6], Esposito et al. (2014)[7]
Mixed	9%	2.9 years (Median)	Smith et al. (2009)[6]	
Overall	5% - 8%	>1 year	Poldervaart et al. (2009)[3]	
Surgical Excision	All Types	10% - 15% (Partial)	67.9 months	Lee et al. (2020) [8]
All Types	73.7% (Partial)	67.9 months	Lee et al. (2020) [8]	
All Types	20.0% (Total)	67.9 months	Lee et al. (2020) [8]	
Bleomycin Sclerotherapy	Microcystic	0% (in 6 patients)	Long-term (unspecified)	Zhao et al. (2018)[9]
Macrocytic/Mixed	8%	Not specified	Ghaffarpour et al. (2015)[10]	
Sirolimus (Oral)	Complex LMs	~8% (on discontinuation)	16.8 months (5-30)	Song et al. (2020)[11][12]

Note: Recurrence rates can be influenced by lesion type (macrocytic, microcystic, mixed), location, and completeness of the initial treatment.

Experimental Protocols

Key **Picibanil** (OK-432) Study Protocol (Adapted from Smith et al., 2009)[6]

- **Patient Selection:** Children with cervicofacial LMs confirmed by imaging (MRI/CT). Patients were randomized into immediate or delayed treatment groups.
- **Preparation & Dosage:** One vial of OK-432 (1 KE - Klinische Einheit) was reconstituted with 10 mL of sterile saline for injection. The standard dose was 0.01 mg (0.1 KE) per mL.
- **Administration:** Under general anesthesia or sedation, the cystic contents were aspirated. A volume of OK-432 solution equal to or less than the aspirated volume was injected into the cyst under ultrasound guidance. The treatment consisted of a series of up to four injections at eight-week intervals.
- **Follow-up & Assessment:** Response was measured radiographically by quantifying the change in lesion volume. A recurrence was defined as the reappearance or growth of the lesion after a complete or substantial initial response. The median follow-up was 2.9 years.

Key Surgical Excision Study Protocol (Adapted from Lee et al., 2020)[8]

- **Patient Selection:** Patients with LMs who underwent surgical treatment.
- **Procedure:** Surgical intervention was classified as total resection or partial resection based on the surgeon's assessment of completeness. For extensive lesions, free flap coverage was utilized.
- **Follow-up & Assessment:** Patients were followed up for a mean duration of 67.9 months. Recurrence was assessed clinically and through imaging, defined as the regrowth of the lesion at the primary site.

Visualized Mechanisms and Workflows

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Section 2: Oral and Plunging Ranulas

A ranula is a mucus extravasation cyst arising from the sublingual salivary gland.[\[13\]](#) It presents as a swelling in the floor of the mouth (oral ranula) or may extend through the mylohyoid muscle into the neck (plunging ranula).[\[13\]](#)

Comparative Recurrence Rates for Ranulas

Treatment for ranulas has historically been surgical, but sclerotherapy with **Picibanil** has emerged as a less invasive alternative.

Treatment Modality	Ranula Type	Recurrence Rate (%)	Mean Follow-up (Range)	Key Studies
Picibanil (OK-432)	Plunging	14% (after last injection)	Not specified	Roh & Kim (2008) [14]
Cervical	0%	25.3 months (12-42)	Fukase et al. (2022) [15]	
Surgical: Marsupialization	Oral	66.7%	40 years (Retrospective)	Zhao et al. (2004) [16]
Surgical: Ranula Excision Only	Oral	57.7%	40 years (Retrospective)	Zhao et al. (2004) [16]
Surgical: Sublingual Gland Excision	Oral/Plunging	1.2%	40 years (Retrospective)	Zhao et al. (2004) [16]
Plunging	0% (Complete excision)	36 months (Median)	Roh (2017) [13]	

Note: Surgical approaches show a wide variance in recurrence, with excision of the sublingual gland being the gold standard for low recurrence.[\[13\]](#)

Experimental Protocols

Key **Picibanil** (OK-432) Study Protocol (Adapted from Fukase et al., 2022)[\[15\]](#)

- **Patient Selection:** Eight patients with ranulas extending into the cervical region.
- **Preparation & Dosage:** OK-432 was diluted with saline to a concentration of 1 to 2 KE per mL. The mean treatment dose was 1.9 KE.
- **Administration:** The ranula was punctured, and its contents were aspirated. The prepared OK-432 solution was then injected into the cystic cavity. A second or third treatment was administered if the initial response was insufficient.
- **Follow-up & Assessment:** Patients were examined at 1 and 6 weeks post-treatment and followed for a mean of 25.3 months. Recurrence was defined as the reappearance of the lesion after total shrinkage or marked reduction.

Key Surgical Study Protocol (Adapted from Zhao et al., 2004, as cited in other reviews)[16]

- **Patient Selection:** A large retrospective analysis of 580 patients with oral and plunging ranulas treated between 1962 and 2002.
- **Procedure:** Patients were categorized based on the surgical procedure received: marsupialization, excision of the ranula alone, or excision of the sublingual gland combined with the ranula.
- **Follow-up & Assessment:** Recurrence rates were calculated based on the reappearance of the ranula following the specific surgical intervention over the long-term follow-up period.

Summary and Conclusion

For lymphatic malformations, particularly macrocystic types, **Picibanil** (OK-432) sclerotherapy demonstrates a favorable long-term recurrence rate (5-12.5%) that is competitive with, and often lower than, partial surgical excision.[3][6][7][8] Total surgical excision offers a low recurrence rate but carries a higher risk of complications.[4][8] Other sclerosing agents like Bleomycin and systemic treatments like Sirolimus also show low recurrence rates and serve as important alternatives.[9][10][11]

For ranulas, **Picibanil** treatment presents a viable, minimally invasive option with a low long-term recurrence rate (0-14%), especially when compared to more conservative surgical techniques like marsupialization or simple excision, which have very high recurrence rates.[13]

[14][15][16] The surgical gold standard, excision of the sublingual gland, has the lowest recurrence rate but is the most invasive procedure.[13][16]

The choice of treatment should be guided by the specific clinical scenario, including the type and location of the lesion, potential for complications, and patient preference. The data indicates that in long-term follow-up, **Picibanil** is an effective therapy with a relatively low rate of recurrence for both macrocystic lymphatic malformations and ranulas.

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